ML380: A Technical Guide to its Mechanism of Action at the M5 Muscarinic Acetylcholine Receptor
ML380: A Technical Guide to its Mechanism of Action at the M5 Muscarinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ML380, a potent and subtype-selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR). This document consolidates key quantitative data, details experimental methodologies, and illustrates the signaling pathways and experimental workflows involved in the characterization of ML380.
Core Mechanism of Action
ML380 is a positive allosteric modulator with agonist activity (PAM-agonist) that selectively targets the M5 muscarinic acetylcholine receptor.[1] Its primary mechanism involves binding to an allosteric site on the M5 receptor, which is distinct from the orthosteric site where the endogenous ligand acetylcholine (ACh) binds.[1][2] This interaction leads to a potentiation of the receptor's response to ACh and also direct activation of the receptor in the absence of an orthosteric agonist.[3] ML380 has been shown to increase the affinity of ACh for the M5 receptor.[4]
The M5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[2][5] Upon activation by an agonist or a PAM-agonist like ML380, the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[6] ML380 robustly stimulates this signaling cascade, resulting in inositol phosphate (IP) accumulation and Ca2+ mobilization in cells expressing the human M5 receptor (CHO-hM5).[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of ML380's activity at the M5 receptor.
Table 1: Potency and Efficacy of ML380
| Parameter | Species | Value | Assay | Cell Line | Reference |
| EC50 | Human | 190 nM | Functional Assay | CHO-hM5 | [4][7] |
| EC50 | Rat | 610 nM | Functional Assay | - | [4][7] |
| pEC50 (IP Accumulation) | Human | 5.33 | Inositol Phosphate Accumulation | CHO-hM5 | [4] |
| pEC50 (Ca2+ Mobilization) | Human | 5.71 | Calcium Mobilization | CHO-hM5 | [4] |
| Binding Affinity (pKB) | Human | ~575 nM (as Ago-PAM) | Inositol Monophosphate (IP1) Accumulation | CHO | [2] |
Table 2: Selectivity of ML380
| Receptor Subtype | Activity | Note | Reference |
| M1 mAChR | Moderate Selectivity vs. M1 | ML380 exhibits weaker activity at M1 and M3 subtypes compared to M5. | [4] |
| M3 mAChR | Moderate Selectivity vs. M3 | [4] | |
| M2, M4 mAChR | Inactive | No significant activity observed. |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the signaling pathway of the M5 receptor modulated by ML380 and a typical experimental workflow for its characterization.
Caption: M5 receptor signaling pathway modulated by ML380.
Caption: General experimental workflow for characterizing ML380.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments used to characterize ML380.
Cell Culture and Receptor Expression
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Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used for their robust growth and low endogenous expression of muscarinic receptors.
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Transfection: CHO cells are stably transfected with a plasmid containing the cDNA for the human M5 muscarinic acetylcholine receptor (hM5). This creates a recombinant cell line (CHO-hM5) that consistently expresses the receptor of interest.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, a downstream product of Gq/11 signaling.
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Cell Seeding: CHO-hM5 cells are seeded into multi-well plates and cultured to an appropriate confluency.
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Labeling: Cells are incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.
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Pre-incubation: The cells are washed and pre-incubated in a buffer containing LiCl to inhibit inositol monophosphatase, leading to the accumulation of IP1.
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Compound Addition: Cells are treated with various concentrations of ML380, either alone (to measure agonist activity) or in the presence of a fixed concentration of ACh (to measure PAM activity).
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Incubation: The reaction is allowed to proceed for a specified time at 37°C.
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Lysis and IP Isolation: The reaction is terminated, and the cells are lysed. The total inositol phosphates are isolated using anion-exchange chromatography.
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Quantification: The amount of [3H]-inositol phosphates is quantified using a scintillation counter.
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Data Analysis: The data are normalized and fitted to a concentration-response curve to determine parameters like EC50 and pEC50.
Calcium (Ca2+) Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following M5 receptor activation.
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Cell Seeding: CHO-hM5 cells are seeded into black-walled, clear-bottom multi-well plates.
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Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.
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Compound Addition: A baseline fluorescence is recorded before the automated addition of ML380 or ACh at various concentrations using a fluorescence plate reader (e.g., FLIPR).
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Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular Ca2+ concentration, is measured over time.
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Data Analysis: The peak fluorescence response is normalized to the baseline and plotted against the compound concentration to generate concentration-response curves and calculate EC50 values.
Radioligand Binding Assays
These assays are used to determine the binding affinity of ligands and to investigate the nature of their interaction with the receptor.
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Membrane Preparation: Membranes are prepared from CHO-hM5 cells expressing the M5 receptor.
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Binding Reaction: The membranes are incubated with a radiolabeled orthosteric antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) in the presence of varying concentrations of ML380.
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Incubation: The binding reaction is allowed to reach equilibrium.
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Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
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Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
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Data Analysis: Competition binding curves are generated to determine if ML380 competes with the orthosteric ligand. A lack of competition suggests an allosteric binding site.[8] To assess the effect of ML380 on agonist affinity, competition binding assays are performed with ACh in the presence and absence of a fixed concentration of ML380.[8]
Binding Site and Allosteric Interactions
Studies have indicated that ML380 does not bind to the well-characterized allosteric site in the extracellular vestibule of the M5 receptor, nor to the intramembrane "EH4 pocket" utilized by the M5-selective negative allosteric modulator (NAM), ML375.[1][2] Interaction studies between ML380 and ML375 suggest they likely bind to overlapping allosteric sites.[3] Recent cryo-electron microscopy (cryo-EM) studies have been employed to identify the novel binding site of ML380, revealing an extrahelical allosteric binding site.[2]
Conclusion
ML380 is a valuable pharmacological tool for studying the function of the M5 muscarinic acetylcholine receptor. Its characterization as a potent and selective PAM-agonist, coupled with a growing understanding of its unique allosteric binding site, provides a solid foundation for further research into the therapeutic potential of targeting the M5 receptor in various central nervous system disorders. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for scientists and researchers in the field of pharmacology and drug development.
References
- 1. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM reveals an extrahelical allosteric binding site at the M5 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Action of M5 Muscarinic Acetylcholine Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure: 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (ML380) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
